molecular formula C13H16BrNO B5824363 azepan-1-yl-(2-bromophenyl)methanone

azepan-1-yl-(2-bromophenyl)methanone

Cat. No.: B5824363
M. Wt: 282.18 g/mol
InChI Key: MWDZXZKOPKCTPO-UHFFFAOYSA-N
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Description

Azepan-1-yl-(2-bromophenyl)methanone is a ketone derivative featuring a seven-membered azepane ring linked to a 2-bromophenyl group via a carbonyl bridge. Its molecular formula is C₁₃H₁₆BrNO, with a molecular weight of 298.18 g/mol. The compound is synthesized via palladium- or nickel-catalyzed carbonylation reactions, as seen in analogous methanone derivatives . Its structure is characterized by distinct spectroscopic features, including a C=O stretching vibration at ~1620 cm⁻¹ in IR spectra and specific NMR shifts for the azepane and bromophenyl moieties .

Properties

IUPAC Name

azepan-1-yl-(2-bromophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c14-12-8-4-3-7-11(12)13(16)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDZXZKOPKCTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepan-1-yl-(2-bromophenyl)methanone typically involves the reaction of azepane with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

Azepane+2-Bromobenzoyl chlorideAzepan-1-yl-(2-bromophenyl)methanone\text{Azepane} + \text{2-Bromobenzoyl chloride} \rightarrow \text{Azepan-1-yl-(2-bromophenyl)methanone} Azepane+2-Bromobenzoyl chloride→Azepan-1-yl-(2-bromophenyl)methanone

Industrial Production Methods

Industrial production of azepan-1-yl-(2-bromophenyl)methanone may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl-(2-bromophenyl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Azepan-1-yl-(2-aminophenyl)methanone or azepan-1-yl-(2-thiophenyl)methanone.

    Reduction: Azepan-1-yl-(2-bromophenyl)methanol.

    Oxidation: Azepan-1-yl-(2-bromophenyl)carboxylic acid.

Scientific Research Applications

Azepan-1-yl-(2-bromophenyl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: The compound can be used in the development of novel polymers and materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of azepan-1-yl-(2-bromophenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and the azepane ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares azepan-1-yl-(2-bromophenyl)methanone with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Physical Properties
Azepan-1-yl-(2-bromophenyl)methanone C₁₃H₁₆BrNO 298.18 2-Bromophenyl, azepane IR ν(C=O): ~1620 cm⁻¹
(Azepan-1-yl)(5-bromofuran-2-yl)methanone C₁₁H₁₄BrNO₂ 272.14 5-Bromofuran, azepane logP: 2.87; Polar SA: 26.14 Ų
(Azepan-1-yl)(2,6-difluorophenyl)methanone C₁₃H₁₅F₂NO 239.26 2,6-Difluorophenyl, azepane SMILES: C1CN(CCCC1)C(c2c(cccc2F)F)=O
(2-Bromophenyl)(piperazin-1-yl)methanone C₁₁H₁₄BrN₂O 281.15 2-Bromophenyl, piperazine Hydrochloride salt form available
(1-Benzyl-1H-indol-3-yl)(2-bromophenyl)methanone C₂₂H₁₇BrN₂O 397.29 2-Bromophenyl, benzylindole IR ν(C=O): 1620.0 cm⁻¹; m.p.: N/A

Key Observations :

  • Substituent Effects: Replacing the 2-bromophenyl group with a 5-bromofuran (as in ) reduces molecular weight and increases polarity (logP decreases from ~2.87 to ~2.87, but polar surface area rises).
  • Ring Size : Piperazine analogs (six-membered ring ) exhibit lower molecular weights than azepane derivatives, likely influencing solubility and pharmacokinetics.

Spectral and Crystallographic Comparisons

  • IR Spectroscopy : All compounds exhibit C=O stretching vibrations between 1618–1620 cm⁻¹, confirming the ketone functionality .
  • NMR Data : Azepane protons resonate at δ ~3.5–4.0 ppm (¹H NMR), while bromophenyl protons appear as a multiplet at δ ~7.2–7.8 ppm . Piperazine derivatives show distinct N–H signals absent in azepane analogs .
  • Crystallography: The 2-bromophenyl group in related compounds adopts orthorhombic crystal systems (e.g., space group Pbc2₁), stabilized by intramolecular O–H···O and C–H···O hydrogen bonds . In contrast, indole-containing methanones exhibit steric hindrance that disrupts crystallinity .

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